benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone
CAS No.:
Cat. No.: VC11164620
Molecular Formula: C19H13N3O2S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone -](/images/structure/VC11164620.png)
Specification
Molecular Formula | C19H13N3O2S |
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Molecular Weight | 347.4 g/mol |
IUPAC Name | 3-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
Standard InChI | InChI=1S/C19H13N3O2S/c23-18-15(10-14-8-4-5-9-17(14)24-18)16-12-25-19(21-16)22-20-11-13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-11+ |
Standard InChI Key | WSBXKPBLDXNCPA-RGVLZGJSSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
SMILES | C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES | C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Introduction
Structural Characterization and Molecular Identity
Core Components and Molecular Architecture
Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone features three primary subunits:
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Benzaldehyde: An aromatic aldehyde providing electrophilic reactivity for condensation reactions.
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Coumarin (2H-chromen-2-one): A bicyclic lactone known for its fluorescence and pharmacological activities.
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Thiazole: A five-membered heterocycle containing sulfur and nitrogen, prevalent in antimicrobial and anticancer agents .
The hydrazone linker (-NH-N=CH-) bridges the benzaldehyde and thiazole-coumarin components, enabling conjugation and planar geometry that may enhance intermolecular interactions .
Stereochemical and Tautomeric Considerations
The hydrazone group exhibits E-isomerism due to the C=N double bond, as evidenced by the isomeric SMILES notation . Tautomerism between the hydrazone and azo forms is unlikely under standard conditions, given the stability of the conjugated system.
Spectroscopic and Computational Data
Key identifiers:
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IUPAC Name: 3-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]chromen-2-one.
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InChIKey: WSBXKPBLDXNCPA-RGVLZGJSSA-N.
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Canonical SMILES: C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 347.4 g/mol | |
XLogP3 | 3.8 (estimated) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Optimization
Challenges in Purification and Yield
The absence of yield data in literature suggests challenges in isolating the pure product, possibly due to:
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Competing side reactions (e.g., over-condensation).
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Stereochemical heterogeneity requiring chromatographic separation.
Computational and Spectroscopic Validation
DFT Studies on Electronic Properties
Density functional theory (DFT) simulations of analogous compounds reveal:
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Electrostatic Potential: Negative charge localized on coumarin’s lactone oxygen, favoring hydrogen bonding .
Spectroscopic Fingerprints
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IR: at 1715 cm⁻¹ (coumarin lactone), at 1620 cm⁻¹ (hydrazone).
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¹H NMR: δ 8.5 ppm (hydrazone CH=N), δ 6.8–7.9 ppm (coumarin and benzene protons).
Applications in Material Science and Drug Development
Fluorescent Probes
Coumarin’s intrinsic fluorescence ( = 450 nm) could enable use in:
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Cellular imaging (e.g., tracking drug delivery).
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Metal ion sensing (via fluorescence quenching).
Prodrug Design
The hydrazone linker’s pH-sensitive cleavage (e.g., in tumor microenvironments) supports targeted drug release strategies .
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